N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuran ring, a thiazole ring, and a phenoxyacetamide group. These structural elements contribute to its unique chemical and biological properties. Compounds containing thiazole and benzofuran rings are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
The compound N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a derivative of benzofuran and thiazole . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiazoles are found in many potent biologically active compounds, such as antimicrobial and antineoplastic drugs . Therefore, the primary targets of this compound could be related to these biological activities.
Mode of Action
Based on the known activities of benzofuran and thiazole derivatives, it can be inferred that the compound may interact with its targets to exert anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Pathways
Given the biological activities associated with benzofuran and thiazole derivatives, it can be speculated that the compound may affect pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
Based on the known activities of benzofuran and thiazole derivatives, it can be inferred that the compound may have cytotoxic effects on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the thiazole ring. The final step involves the coupling of the phenoxyacetamide group to the thiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide
Uniqueness
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups and structural elements. The presence of the ethoxy group on the benzofuran ring and the phenoxyacetamide group distinguishes it from similar compounds. These features contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-2-25-17-10-6-7-14-11-18(27-20(14)17)16-13-28-21(22-16)23-19(24)12-26-15-8-4-3-5-9-15/h3-11,13H,2,12H2,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELJKSXLDFZGAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.